molecular formula C10H8O2 B041206 2,7-Dihydroxynaphthalene CAS No. 582-17-2

2,7-Dihydroxynaphthalene

Cat. No.: B041206
CAS No.: 582-17-2
M. Wt: 160.17 g/mol
InChI Key: DFQICHCWIIJABH-UHFFFAOYSA-N
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Description

2,7-Dihydroxynaphthalene, also known as 2,7-Naphthalenediol, is an organic compound with the molecular formula C10H8O2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 7 positions on the naphthalene ring. This compound is used as a building block in the synthesis of various chemicals, including dyes, pigments, and fluorescent whiteners .

Mechanism of Action

Target of Action

2,7-Dihydroxynaphthalene (2,7-DHN) is primarily an aromatic substrate for bacterial ABBA prenyltransferases, such as NphB and SCO7190 . These enzymes play a crucial role in the biosynthesis of various natural products, including terpenoids and polyketides.

Mode of Action

The interaction of 2,7-DHN with its targets, the ABBA prenyltransferases, involves the transfer of prenyl groups to the aromatic substrate . This prenylation process modifies the chemical structure of the substrate, leading to changes in its properties and functions.

Biochemical Pathways

It is known that the compound is involved in the synthesis of sulfonic acids and divinylnaphthalenes . These substances have various applications, including the production of dyes, pigments, and fluorescent whiteners .

Result of Action

The molecular and cellular effects of 2,7-DHN’s action largely depend on the specific context of its use. For instance, in the context of dye and pigment production, the prenylation of 2,7-DHN can result in the formation of compounds with altered color properties .

Action Environment

The action, efficacy, and stability of 2,7-DHN can be influenced by various environmental factors. For example, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s action can be influenced by the specific biological environment in which it is used, such as the presence of specific enzymes or transport proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dihydroxynaphthalene can be synthesized through the caustic fusion of naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid at high temperatures (around 300°C). The reaction involves the use of sodium hydroxide as an alkali fusion solvent .

Industrial Production Methods: In industrial settings, this compound is produced by adding 2,7-naphthalenedisulfonic acid sodium, sodium hydroxide, sodium oxide, and a solvent into an autoclave. The mixture is heated to 260-320°C, stirred, and reacted at this temperature. The solution is then cooled to room temperature, neutralized with sulfuric acid, filtered, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dihydroxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,7-Dihydroxynaphthalene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 2,7-Dihydroxynaphthalene is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity compared to its isomers. For instance, 1,5-Dihydroxynaphthalene and 1,7-Dihydroxynaphthalene have hydroxyl groups at different positions, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

naphthalene-2,7-diol
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InChI

InChI=1S/C10H8O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,11-12H
Source PubChem
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InChI Key

DFQICHCWIIJABH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H8O2
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Related CAS

147398-48-9
Record name 2,7-Naphthalenediol, homopolymer
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DSSTOX Substance ID

DTXSID2060387
Record name 2,7-Naphthalenediol
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Molecular Weight

160.17 g/mol
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Physical Description

Light grey or slightly yellow solid; [EC: Opinion of the SCCP on 2,7-naphthalenediol] Grey powder; [Alfa Aesar MSDS]
Record name 2,7-Naphthalenediol
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CAS No.

582-17-2
Record name 2,7-Naphthalenediol
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Record name CI 76645
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Record name 2,7-Naphthalenediol
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Record name 2,7-Naphthalenediol
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Record name 2,7-Naphthalenediol
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Record name Naphthalene-2,7-diol
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Record name 2,7-NAPHTHALENEDIOL
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Synthesis routes and methods

Procedure details

In a similar manner, starting with 2-chloromethyl-5-trifluoromethylbenzothiazole and 3-hydroxy benzyl alcohol and following this procedure, 3-(5-trifluoromethylbenzothiazol-2-ylmethoxy)benzyl alcohol was prepared, m.p. 117°-119° C., 2-chloromethyl-5-fluorobenzothiazole and 2,7-dihydroxynaphthalene gave 2-(5-fluorobenzothiazol-2-ylmethoxy)-7-hydroxynaphthalene, m.p. 218°-220° C., 2-chloromethyl-6-fluoroquinoline and m-resorcinol gave 3-(6-fluorocruinol-2-ylmethoxy)phenol, m.p. 146°-148° C. and 2-chloromethyl-5-fluorobenzothiazol and methyl 3-hydroxymandelate gave methyl 3-(5-fluorobenzothiazol-2-ylmethoxy)mandelate, m.p. 99°-101° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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